molecular formula C11H24N2O2S2 B3008864 1-(t-Butyloxycarbonyl-amino)-3,6-dithio-8-octaneamine hydrochloride CAS No. 1301739-93-4

1-(t-Butyloxycarbonyl-amino)-3,6-dithio-8-octaneamine hydrochloride

Cat. No. B3008864
CAS RN: 1301739-93-4
M. Wt: 280.45
InChI Key: QXOAMIHHMUJOKR-UHFFFAOYSA-N
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Description

The compound is a derivative of amino acids with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids .


Chemical Reactions Analysis

Boc-protected amino acids have been used as starting materials in dipeptide synthesis . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acid ionic liquids have been studied . They are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

  • Chiral Building Block in Peptidomimetics Synthesis : The compound is used as a chiral building block in the preparation of new δ-sugar amino acids, such as (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid. This amino acid is an isoster of dipeptide glycine-alanine, and its potential use lies in accessing new peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

  • Cell Imaging Applications : In cell imaging, octa-aminopropyl polyhedral oligomeric silsesquioxane hydrochloride salt, a derivative, has been used to functionalize carbon dots for cell imaging purposes. These derivatives exhibit resistance to photobleaching and excellent photoluminescence stability, which is crucial for biological systems' imaging (Wang et al., 2015).

  • Synthesis of Block Polymers : The compound has been utilized as an initiator in the synthesis of block poly(amino acids) with NCA (N-carboxy anhydride) monomers. This application is significant in the field of polymer chemistry, particularly in the creation of specialized block polymers (Xun, 2003).

  • Antibacterial Biocides Development : In the field of antibacterial biocides, polysilsesquioxanes and oligosilsesquioxanes substituted by alkylammonium salts, which relate to this compound, have been studied for their antibacterial activity against various bacteria strains. This research is vital for developing new materials with antimicrobial properties (Chojnowski et al., 2006).

  • Material Science and Nanocomposites : In material science, derivatives like octa(aminophenyl)-T8-polyhedral oligomeric silsesquioxane have been used as cross-linking agents for organic polymeric resins. Their functional groups form chemical bonds or hydrogen-bonds with matrix polymers or resins, which is significant in the development of nanocomposites (Zhang et al., 2007).

  • Synthesis of Novel Amino Acids and Derivatives : The compound serves as a key element in the synthesis of various amino acids and their derivatives, which are critical in pharmaceutical and biochemical research (Mehta et al., 1992).

Safety and Hazards

While specific safety and hazard information for “1-(t-Butyloxycarbonyl-amino)-3,6-dithio-8-octaneamine hydrochloride” is not available, it’s important to note that care should be taken when using amino acid ionic liquids for organic synthesis due to their multiple reactive groups .

Future Directions

The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, is a promising area of research . Further studies could explore their applicability in other areas of organic synthesis.

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, where the Boc group serves as a protecting group for amines .

Mode of Action

The compound interacts with its targets through its multiple reactive groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This interaction results in the formation of a Boc-protected amino acid, which can then be used in peptide synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . Specifically, it is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Pharmacokinetics

It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of dipeptides in satisfactory yields . The compound enhances amide formation in the Boc-AAILs without the addition of a base, leading to the synthesis of dipeptides .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and solvent . For instance, the compound is a clear and nearly colorless to pale yellow liquid at room temperature . Its miscibility in various solvents may also affect its action, efficacy, and stability .

properties

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S2/c1-11(2,3)15-10(14)13-5-7-17-9-8-16-6-4-12/h4-9,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOAMIHHMUJOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCCSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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